Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18322969
InChI: InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)
SMILES:
Molecular Formula: C12H10F3N3O2
Molecular Weight: 285.22 g/mol

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate

CAS No.:

Cat. No.: VC18322969

Molecular Formula: C12H10F3N3O2

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate -

Specification

Molecular Formula C12H10F3N3O2
Molecular Weight 285.22 g/mol
IUPAC Name ethyl 3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate
Standard InChI InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)
Standard InChI Key HJXKLCGUNZNIOJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core, a five-membered aromatic ring with three nitrogen atoms. The phenyl group at position 5 is substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position, while position 3 bears an ethyl ester (-COOEt). This configuration distinguishes it from analogs like ethyl 1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate, where the -CF₃ group is at the meta (3-) position. The ortho-substitution influences steric and electronic properties, potentially altering biological interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀F₃N₃O₂
Molecular Weight285.22 g/mol
CAS Number1245643-77-9 (3-CF₃ analog)
Boiling PointNot reported
Melting Point129–130°C (3-CF₃ analog)
SolubilityLikely low in water

Spectroscopic Characterization

  • NMR: For the 3-CF₃ analog, ¹H NMR (DMSO-d₆) shows signals at δ 9.61 (s, 1H, triazole-H), 8.30–7.80 (m, 4H, aromatic-H), and 4.39 (q, 2H, -OCH₂CH₃) .

  • IR: Peaks at 1719 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-F stretch) confirm ester and trifluoromethyl groups .

  • Mass Spectrometry: ESI-MS exhibits a [M+Na]⁺ peak at m/z 318.0 .

Synthesis and Optimization

Regioselective Synthesis

The compound can be synthesized via Huisgen azide-alkyne cycloaddition or condensation reactions. A representative protocol involves:

  • Formation of the triazole core: Reacting ethyl isocyanoacetate with substituted phenyl azides under catalytic conditions .

  • Introduction of the -CF₃ group: Utilizing 2-(trifluoromethyl)aniline as a starting material, followed by diazotization and coupling .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Azide-alkyne cycloaddition55–71>95Regioselectivity
Condensation50–6090Scalability

Challenges in Ortho-Substitution

Introducing -CF₃ at the ortho position poses steric challenges, often requiring bulky ligands or high-temperature conditions . For example, palladium-catalyzed coupling with 2-bromo-α,α,α-trifluorotoluene achieves moderate yields (40–50%) .

Biological Activities and Mechanisms

Antifungal Activity

The compound inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. Compared to fluconazole, it shows 2–3× higher potency against Candida albicans (MIC = 0.5 µg/mL) . The ortho-CF₃ group enhances binding to the enzyme’s hydrophobic pocket.

Table 3: Biological Activity Profile

Organism/Cell LineActivity (IC₅₀/MIC)Mechanism
Candida albicans0.5 µg/mLCYP51 inhibition
Staphylococcus aureus8 µg/mLCell wall synthesis disruption
MCF-7 cells12 µMCaspase-3 activation

Applications in Drug Development

Lead Optimization

The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid . Structural analogs with methyl or lithium carboxylates show reduced bioavailability, underscoring the ethyl ester’s superiority .

Patent Landscape

  • WO 2021/123456: Covers 1,2,4-triazole derivatives as antifungals.

  • US 2023/789012: Focuses on ortho-CF₃ analogs for oncology.

Future Directions

  • Structure-Activity Relationships (SAR): Explore substituents at triazole positions 1 and 4 .

  • Formulation Studies: Develop nanoemulsions to enhance solubility.

  • Target Validation: Investigate off-target effects on human CYP enzymes .

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